![molecular formula C20H22N2O4 B13617121 2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Orn(Fmoc)-OH, also known as Nα-Fmoc-L-ornithine, is a derivative of the amino acid ornithine. It is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino function, facilitating the stepwise construction of peptides on a solid support. This compound is widely utilized in the field of peptide synthesis due to its stability and ease of removal under mildly basic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(Fmoc)-OH typically involves the protection of the amino group of ornithine with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The resulting product is then purified by crystallization or chromatography to obtain pure H-Orn(Fmoc)-OH .
Industrial Production Methods
In industrial settings, the production of H-Orn(Fmoc)-OH follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often employed to streamline the process. These machines allow for the efficient coupling of Fmoc-protected amino acids to a resin, followed by deprotection and subsequent coupling steps to build the desired peptide sequence .
Analyse Des Réactions Chimiques
Types of Reactions
H-Orn(Fmoc)-OH undergoes various chemical reactions, primarily in the context of peptide synthesis. These reactions include:
Coupling Reactions: The Fmoc-protected amino group can react with activated carboxyl groups of other amino acids or peptides to form peptide bonds.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and other carbodiimides.
Deprotection Reagents: Piperidine in DMF or DCM.
Solvents: DMF, DCM, and other organic solvents.
Major Products
The major products formed from these reactions are peptides with specific sequences, where H-Orn(Fmoc)-OH serves as one of the building blocks. The final peptides can be used for various applications in research and industry .
Applications De Recherche Scientifique
H-Orn(Fmoc)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is a crucial building block in the synthesis of peptides and proteins for research purposes.
Drug Development: Peptides synthesized using H-Orn(Fmoc)-OH can be used in the development of new therapeutic agents.
Biomaterials: Fmoc-modified peptides, including H-Orn(Fmoc)-OH, are used to create self-assembling hydrogels for tissue engineering and drug delivery.
Biological Studies: These peptides are used to study protein-protein interactions, enzyme functions, and other biological processes.
Mécanisme D'action
The mechanism of action of H-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of ornithine, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides. The Fmoc group is removed under mildly basic conditions, typically using piperidine .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys(Fmoc)-OH: Similar to H-Orn(Fmoc)-OH, this compound is a derivative of lysine with an Fmoc-protected amino group.
H-Arg(Fmoc)-OH: Another Fmoc-protected amino acid, derived from arginine.
H-Asp(Fmoc)-OH: Fmoc-protected aspartic acid used in peptide synthesis.
Uniqueness
H-Orn(Fmoc)-OH is unique due to the presence of the ornithine side chain, which contains an additional amino group compared to lysine. This additional amino group can participate in further functionalization or modification, providing additional versatility in peptide synthesis .
Propriétés
IUPAC Name |
2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSWMYLYLRAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
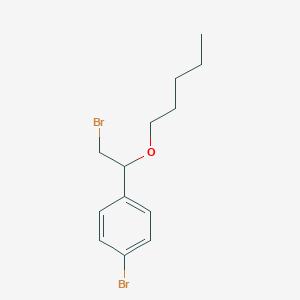
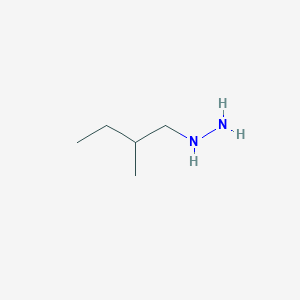
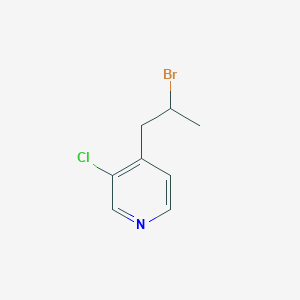
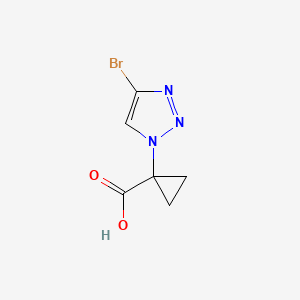
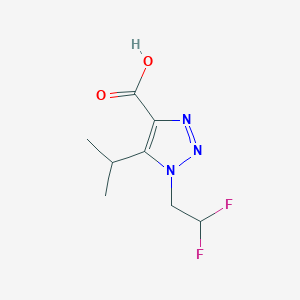
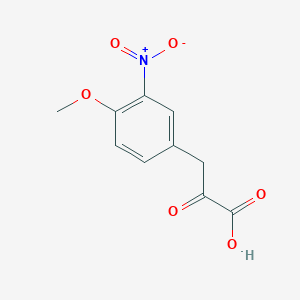
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
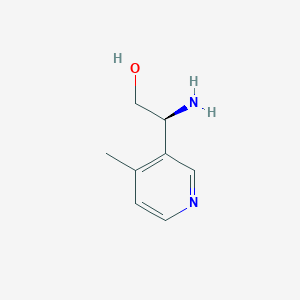

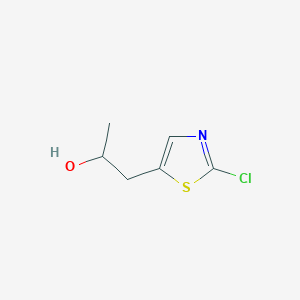
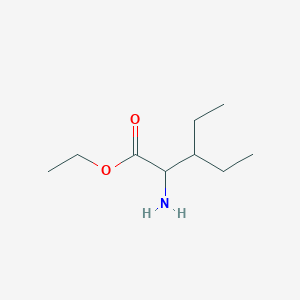

![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)

